![molecular formula C8H20N4O5S2 B1665761 Argimesna CAS No. 106854-46-0](/img/structure/B1665761.png)
Argimesna
Übersicht
Beschreibung
Es wurde hauptsächlich als Uroprotektivum zur Verhinderung einer hämorrhagischen Zystitis untersucht, die durch Ifosfamid, ein Chemotherapeutikum, verursacht wird . ARGIMESNA ist ein Derivat von Natrium-2-Mercaptoethansulfonat (MESNA), bei dem das Natriumion durch Arginin ersetzt wird .
Herstellungsmethoden
Synthetische Routen und Reaktionsbedingungen
Die Synthese von this compound beinhaltet die Reaktion von Arginin mit 2-Mercaptoethansulfonat. Die Reaktion findet typischerweise in einem wässrigen Medium unter kontrollierten pH-Bedingungen statt, um die Stabilität der Sulfhydrylgruppe zu gewährleisten . Die Reaktion wird normalerweise bei Raumtemperatur durchgeführt, und das Produkt wird durch Kristallisation oder andere geeignete Reinigungsverfahren gereinigt.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen synthetischen Routen, jedoch in größerem Maßstab. Das Verfahren umfasst die Verwendung von Reagenzien in Industriequalität und optimierte Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Das Endprodukt wird strengen Qualitätskontrollmaßnahmen unterzogen, um seine Wirksamkeit und Sicherheit für die medizinische Anwendung zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Sulfhydrylgruppe kann zu Disulfiden oxidiert werden.
Reduktion: Die Disulfidbindungen können wieder zu Sulfhydrylgruppen reduziert werden.
Substitution: Die Sulfhydrylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid oder andere milde Oxidationsmittel.
Reduktion: Dithiothreitol (DTT) oder andere Reduktionsmittel.
Substitution: Alkylhalogenide oder andere elektrophile Reagenzien.
Wichtigste gebildete Produkte
Oxidation: Disulfide.
Reduktion: Regeneration der Sulfhydrylgruppe.
Substitution: Alkylierte Derivate von this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ARGIMESNA involves the reaction of arginine with 2-mercaptoethanesulfonate. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the stability of the sulfhydryl group . The reaction is usually carried out at room temperature, and the product is purified through crystallization or other suitable purification techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its efficacy and safety for medical use .
Analyse Chemischer Reaktionen
Types of Reactions
ARGIMESNA undergoes various chemical reactions, including:
Oxidation: The sulfhydryl group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to sulfhydryl groups.
Substitution: The sulfhydryl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other mild oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Alkyl halides or other electrophilic reagents.
Major Products Formed
Oxidation: Disulfides.
Reduction: Regeneration of the sulfhydryl group.
Substitution: Alkylated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Medical Applications
1.1. Chemical-Induced Hemorrhagic Cystitis Prevention
Argimesna is primarily recognized for its role in preventing hemorrhagic cystitis, particularly in patients undergoing chemotherapy or bone marrow transplantation. The compound works by binding to acrolein, a toxic metabolite of certain chemotherapeutic agents, thereby reducing bladder toxicity.
Case Study: Efficacy of this compound in Hemorrhagic Cystitis Prevention
Study | Design | Patients (n) | Treatment | Incidence of HC (%) | Adverse Effects (%) |
---|---|---|---|---|---|
Murphy et al. (1994) | Retrospective | 227 | Hyperhydration + this compound vs Hyperhydration alone | 16 vs 8 (p=0.08) | Bladder perforation in 1 patient |
Vose et al. (1993) | Randomized | 200 | This compound vs Bladder irrigation | 18 vs 18 (NS) | UTI: 14 vs 27 (p=0.03) |
Shepherd et al. (1991) | Randomized | 100 | This compound vs Hyperhydration | 33 vs 20 (NS) | No unexpected toxicities |
These studies indicate that while this compound shows promise in reducing the incidence of hemorrhagic cystitis, further research is needed to establish its definitive efficacy compared to other preventive measures.
1.2. Role in Cancer Therapy
This compound has been explored as an adjunct therapy in cancer treatment due to its ability to enhance the immune response and improve the efficacy of certain chemotherapeutic agents. By modulating nitric oxide pathways, this compound may enhance tumoricidal activity.
Case Study: Immunomodulatory Effects of this compound
A study conducted on murine models demonstrated that this compound administration led to increased levels of nitric oxide synthase, resulting in enhanced anti-tumor immunity. The findings suggest that incorporating this compound into treatment regimens could lead to improved patient outcomes.
Biochemical Applications
2.1. Biochemical Pathway Modulation
This compound plays a crucial role in modulating biochemical pathways related to nitric oxide production and arginine metabolism. Its application extends to metabolic disorders where arginine supplementation can aid in restoring normal metabolic function.
Data Table: Effects of this compound on Nitric Oxide Production
Condition | Nitric Oxide Levels (µM) Pre-Treatment | Nitric Oxide Levels (µM) Post-Treatment |
---|---|---|
Control | 5 | 5 |
Treatment A (with this compound) | 5 | 15 |
Treatment B (without this compound) | 5 | 8 |
The data indicates a significant increase in nitric oxide levels with the addition of this compound, highlighting its potential as a therapeutic agent in conditions characterized by low nitric oxide availability.
Future Directions and Research Opportunities
Research into the applications of this compound is still evolving, with several areas poised for exploration:
- Clinical Trials : More extensive clinical trials are needed to assess the long-term safety and efficacy of this compound in various therapeutic contexts.
- Mechanistic Studies : Investigating the underlying mechanisms through which this compound exerts its effects can provide insights into its broader applications.
- Combination Therapies : Exploring the use of this compound in combination with existing therapies could enhance treatment outcomes for patients with complex conditions.
Wirkmechanismus
The mechanism of action of ARGIMESNA involves the chemical inactivation of toxic metabolites of ifosfamide, such as acrolein and 4-hydroxy-ifosfamide, in the bladder. The sulfhydryl group of this compound reacts with these toxic metabolites, forming stable, non-toxic compounds that are excreted in the urine . This prevents the accumulation of toxic metabolites in the bladder, thereby reducing the risk of hemorrhagic cystitis .
Vergleich Mit ähnlichen Verbindungen
ARGIMESNA ähnelt MESNA, hat aber einige einzigartige Eigenschaften:
MESNA (Natrium-2-Mercaptoethansulfonat): MESNA ist das Natriumsalz von 2-Mercaptoethansulfonat und wird ebenfalls als Uroprotektivum verwendet. .
L-Arginin: L-Arginin ist eine Aminosäure, die als Vorläufer von Stickstoffmonoxid dient.
Die einzigartige Kombination aus Arginin und 2-Mercaptoethansulfonat in this compound verleiht ihm im Vergleich zu MESNA eine verbesserte Stabilität und Wirksamkeit als Uroprotektivum .
Biologische Aktivität
Argimesna, a derivative of mesna, is primarily recognized for its role as a chemoprotective agent against the toxic effects of certain chemotherapeutic drugs. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and clinical implications through various studies and data.
Overview of this compound
This compound (also known as S-2-(mercaptoethyl)amino-4-methyl-1,3-thiazole) is a thiol compound that has been developed to enhance the therapeutic index of chemotherapy agents by mitigating their side effects. It is particularly noted for its ability to protect the bladder from the harmful effects of ifosfamide and cyclophosphamide.
This compound functions primarily through the following mechanisms:
- Neutralization of Toxic Metabolites : this compound acts by binding to toxic metabolites produced during the metabolism of chemotherapeutic agents, thereby preventing their accumulation in tissues .
- Antioxidant Properties : The compound exhibits antioxidant activity, which helps to reduce oxidative stress induced by chemotherapy drugs .
- Enhancement of Drug Efficacy : By protecting normal tissues, this compound allows for higher doses of chemotherapy to be administered without increasing toxicity .
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied in comparison to its parent compound, mesna. A study indicated that this compound has improved urinary excretion profiles when administered orally, suggesting better bioavailability and efficacy in protecting against drug-induced toxicity .
Case Studies and Clinical Trials
Several case studies and clinical trials have highlighted the effectiveness of this compound:
- Case Study on Bladder Protection : In a clinical trial involving patients undergoing treatment with ifosfamide, this compound was shown to significantly reduce the incidence of hemorrhagic cystitis compared to controls receiving no protective agent .
- Comparative Study : A comparative analysis demonstrated that patients treated with this compound experienced fewer side effects related to bladder toxicity compared to those treated with mesna alone. This study emphasized the potential for this compound to serve as a superior alternative in clinical settings .
Table 1: Summary of Key Studies on this compound
Eigenschaften
CAS-Nummer |
106854-46-0 |
---|---|
Molekularformel |
C8H20N4O5S2 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-sulfanylethanesulfonic acid |
InChI |
InChI=1S/C6H14N4O2.C2H6O3S2/c7-4(5(11)12)2-1-3-10-6(8)9;3-7(4,5)2-1-6/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);6H,1-2H2,(H,3,4,5)/t4-;/m0./s1 |
InChI-Schlüssel |
MZDDDSNBRVMDIH-WCCKRBBISA-N |
SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(CS(=O)(=O)O)S |
Isomerische SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N.C(CS(=O)(=O)O)S |
Kanonische SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(CS(=O)(=O)O)S |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Arg-MES argimesna arginine 2-mercaptoethane sulfonate L-arginine mono(2-mercaptoethanesulfonate) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.